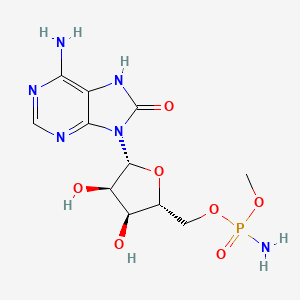

Phosmidosine C

説明

This compound has been reported in Streptomyces with data available.

structure in first source

特性

分子式 |

C11H17N6O7P |

|---|---|

分子量 |

376.26 g/mol |

IUPAC名 |

6-amino-9-[(2R,3R,4S,5R)-5-[[amino(methoxy)phosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C11H17N6O7P/c1-22-25(13,21)23-2-4-6(18)7(19)10(24-4)17-9-5(16-11(17)20)8(12)14-3-15-9/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,21)(H,16,20)(H2,12,14,15)/t4-,6-,7-,10-,25?/m1/s1 |

InChIキー |

RENSJGNFTDPDED-ACFLSSRZSA-N |

異性体SMILES |

COP(=O)(N)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3NC2=O)N)O)O |

正規SMILES |

COP(=O)(N)OCC1C(C(C(O1)N2C3=NC=NC(=C3NC2=O)N)O)O |

同義語 |

phosmidosine C |

製品の起源 |

United States |

Foundational & Exploratory

Unveiling Phosmidosine C: A Technical Guide to its Discovery and Isolation from Stre-ptomyces

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Phosmidosine C, a novel nucleotide antibiotic derivative isolated from Streptomyces sp. RK-16. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.

Introduction

This compound is a naturally occurring purine nucleotide derivative discovered during the chemical screening of metabolites from the actinomycete Streptomyces sp. RK-16. This strain was initially identified as the producer of the antifungal agent Phosmidosine. Further investigation of the fermentation broth led to the isolation of two related compounds, Phosmidosine B and this compound.[1] While Phosmidosine and Phosmidosine B demonstrated activity in assays for morphological reversion against src-transformed NRK cells, this compound was found to be inactive in this specific screen.[1] This suggests that the prolyl group, which is absent in this compound, plays a crucial role in this particular biological activity.[1] The structural elucidation of this compound was accomplished through various spectroscopic methods.[1]

Physicochemical Properties of this compound

The structure of this compound was determined using spectroscopic analysis, including UV, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While detailed physicochemical data for this compound is not extensively published, the table below summarizes the known information for the parent compound, Phosmidosine, for reference.

| Property | Value (Phosmidosine) | Reference |

| Molecular Formula | C16H24N7O8P | [2] |

| Molecular Weight | 473.38 g/mol |

Experimental Protocols

Fermentation of Streptomyces sp. RK-16

A seed culture of Streptomyces sp. RK-16 is prepared by inoculating a suitable liquid medium and incubating on a rotary shaker. This seed culture is then used to inoculate production-scale fermentation tanks containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of phosmidosine derivatives.

Extraction and Initial Purification

-

Harvest and Filtration : The fermentation broth is harvested, and the mycelium is separated from the culture filtrate by filtration.

-

Adsorption to Activated Carbon : The culture filtrate is stirred with activated carbon to adsorb the active compounds.

-

Elution : The carbon is collected by filtration and washed with water. The active principles are then eluted with an organic solvent mixture, such as aqueous acetone.

-

Concentration : The eluate is concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification of this compound

The crude extract containing a mixture of Phosmidosine, Phosmidosine B, and this compound is subjected to a series of chromatographic steps to isolate the individual compounds.

-

Ion-Exchange Chromatography : The crude extract is first fractionated on a cation-exchange resin column. Elution is performed with a suitable buffer system.

-

Adsorption Chromatography : The active fractions are then applied to an adsorbent resin, such as Diaion HP-20, and eluted with a stepwise gradient of increasing concentrations of an organic solvent (e.g., methanol or acetone) in water.

-

Gel Filtration Chromatography : Further purification is achieved by gel filtration chromatography on a column of Sephadex LH-20, eluting with methanol.

-

High-Performance Liquid Chromatography (HPLC) : The final purification of this compound is accomplished by preparative reverse-phase HPLC. The fractions containing the pure compound are collected, desalted, and lyophilized.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the discovery and isolation of novel natural products from Streptomyces and the logical relationship in the initial biological screening of the phosmidosine compounds.

Caption: Generalized workflow for the isolation and characterization of this compound.

Caption: Logical diagram of the initial biological screening of phosmidosine derivatives.

Conclusion

The discovery of this compound from Streptomyces sp. RK-16 highlights the chemical diversity within a single microbial strain and the importance of thorough chemical screening of fermentation broths. While this compound did not exhibit the same biological activity as its parent compounds in the initial assays, its unique structure warrants further investigation for other potential therapeutic applications. The methodologies outlined in this guide provide a framework for the isolation and characterization of this and other novel natural products from microbial sources.

References

Phosmidosine C: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine C is a derivative of phosmidosine, a nucleotide antibiotic. While its parent compounds have demonstrated notable biological activities, including antifungal and antitumor effects, this compound has been shown to be inactive in specific assays for cell cycle inhibition and morphological reversion. This document provides a detailed account of the molecular properties of this compound, alongside relevant experimental methodologies and a discussion of the proposed mechanism of action for the broader phosmidosine family.

Molecular Profile of this compound

This compound is a structurally distinct member of the phosmidosine family. Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₆O₇P |

| Molecular Weight | 376.27 g/mol |

Biological Activity

Contrasting with other members of its family, this compound has been found to be biologically inactive in certain cancer-related assays. Specifically, studies have demonstrated that this compound does not inhibit cell cycle progression or induce morphological reversion in src-transformed NRK (Normal Rat Kidney) cells. This lack of activity is significant when compared to Phosmidosine and Phosmidosine B, which both exhibit these inhibitory effects.

Proposed Mechanism of Action for Phosmidosines

While this compound itself is inactive, the broader phosmidosine family is suggested to exert its antitumor effects through the inhibition of protein biosynthesis. The proposed mechanism centers on the structural mimicry of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the synthesis of proteins containing proline residues. By acting as a competitive inhibitor of prolyl-AMP, phosmidosines are thought to disrupt the process of peptide synthesis in cancer cells.

Caption: Proposed inhibitory action of phosmidosines on peptide synthesis.

Experimental Protocols

The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and proliferation, which has been employed in the evaluation of phosmidosine derivatives.

MTT Assay for Cell Viability

Objective: To determine the effect of a compound on the metabolic activity of cultured cells as an indicator of cell viability.

Materials:

-

96-well flat-bottomed microplates

-

Cancer cell line of interest (e.g., src-transformed NRK cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-treated wells as a negative control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The absorbance of the control wells is taken as 100% viability. The results can be used to generate dose-response curves and calculate IC₅₀ values (the concentration of a compound that inhibits cell growth by 50%).

Conclusion

This compound, despite its structural relation to biologically active phosmidosines, has been shown to be inactive in specific assays for anticancer activity. This highlights the critical role of specific structural moieties for the biological function of this class of compounds. The proposed mechanism of action for active phosmidosines, involving the inhibition of peptide synthesis, provides a valuable framework for the future design and development of novel therapeutic agents. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this and other related compounds.

The Enigmatic Biosynthesis of Phosmidosine C: An Uncharted Bacterial Pathway

Despite significant interest in phosphonate and phosphoramidate natural products for their potent biological activities, the biosynthetic pathway of Phosmidosine C in bacteria remains an unsolved puzzle within the scientific community. Extensive searches of available scientific literature and genomic databases have yielded no specific information on the enzymatic steps, genetic determinants, or regulatory mechanisms responsible for the production of this complex nucleotide antibiotic.

This compound, alongside its related congeners Phosmidosine and Phosmidosine B, belongs to a unique class of phosphoramidate nucleotide antibiotics. These compounds, isolated from actinomycete bacteria, specifically Streptomyces sp. RK-16 and Streptomyces durhameusis, are characterized by a distinctive N-acyl phosphoramidate linkage connecting 8-oxoadenosine to L-proline.[1][2] While the chemical structures of Phosmidosine and Phosmidosine B have been elucidated and their total synthesis achieved, the biological machinery bacteria employ to construct these molecules is currently unknown.[1][3]

One review article briefly mentions this compound as part of this family of natural products isolated from Streptomyces durhameusis, but provides no further structural or biosynthetic details.[4] This lack of information prevents the construction of a detailed technical guide as requested. There is no quantitative data on enzyme kinetics or pathway flux, no published experimental protocols for elucidating the pathway, and consequently, no established pathway to visualize.

The biosynthesis of other phosphonate natural products, such as the well-studied antibiotic fosfomycin, has been characterized in detail in various bacteria, including Streptomyces and Pseudomonas species.[5][6][7] These pathways typically originate from phosphoenolpyruvate and involve a key C-P bond-forming step catalyzed by phosphoenolpyruvate mutase.[5][8] However, the biosynthesis of the phosphoramidate bond (P-N) in molecules like this compound likely involves a distinct and currently uncharacterized enzymatic strategy. While other natural products containing P-N bonds exist, such as agrocin 84 and fosfazinomycins, their biosynthetic routes are also not fully understood, though putative gene clusters have been identified.[4]

The absence of a known biosynthetic gene cluster for the phosmidosines means that researchers cannot yet employ modern techniques like heterologous expression or targeted gene knockout studies to unravel the pathway.[9] Without this fundamental genetic information, any description of the biosynthetic pathway for this compound would be purely speculative.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation and characterization of phosmidosine. A new antifungal nucleotide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Products Containing ‘Rare’ Organophosphorus Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hidden gene cluster unearthed to reveal antibacterial natural product | Research | Chemistry World [chemistryworld.com]

Phosmidosine C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phosmidosine C, a nucleotide antibiotic with significant potential in anticancer research. This document details its chemical properties, experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action through signaling pathway diagrams.

Chemical Properties

This compound, also known as Phosmidosine, is a naturally occurring nucleotide antibiotic. Its core structure consists of an 8-oxoadenosine moiety linked to L-proline via a phosphoramidate bond. The key chemical and physical properties of Phosmidosine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 134966-01-1 | [1] |

| Molecular Formula | C₁₆H₂₄N₇O₈P | [1] |

| Molecular Weight | 473.38 g/mol | --- |

| IUPAC Name | (2S)-N-[[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]pyrrolidine-2-carboxamide | [1] |

| Chemical Structure | A purine ribonucleoside monophosphate | --- |

| Stability | Unstable under basic conditions due to its inherent methyl transfer activity.[2] | [2] |

| Physical Properties | Specific quantitative data on melting point, boiling point, and solubility are not readily available in the surveyed literature. However, its instability in basic solutions suggests careful handling and storage in neutral or slightly acidic conditions. | --- |

Note: A related compound, Phosmidosine B, is a demethylated derivative.[3]

Experimental Protocols

This section outlines the methodologies for the synthesis of this compound and the evaluation of its biological activity, based on published literature.

Chemical Synthesis of this compound

The first total synthesis of Phosmidosine was reported by Moriguchi et al. in 2002.[3] The following is a summary of the key steps in their synthetic route.

Objective: To synthesize Phosmidosine via a phosphoramidite-based coupling strategy.

Key Reagents and Intermediates:

-

8-oxoadenosine derivative (appropriately protected)

-

N-tritylprolinamide

-

tert-butoxycarbonyl (Boc) group

-

5-(3,5-dinitrophenyl)-1H-tetrazole (for Phosmidosine B synthesis)

Methodology:

-

Protection of 8-oxoadenosine: The synthesis begins with the protection of the functional groups of 8-oxoadenosine. A key step involves the selective introduction of a tert-butoxycarbonyl (Boc) group to the 7-NH function of the 8-oxoadenosine base.[3] This serves as a pseudo-protecting group, sterically hindering the 6-amino group from undesired phosphitylation.[3]

-

Phosphitylation: The 5'-hydroxyl group of the protected 8-oxoadenosine is then phosphitylated to create a phosphoramidite derivative.

-

Coupling Reaction: The 8-oxoadenosine 5'-phosphoramidite derivative is coupled with N-tritylprolinamide.[3] This reaction forms the crucial phosphoramidate linkage.

-

Deprotection: Finally, all protecting groups are removed to yield a mixture of Phosmidosine and its diastereomer.[3] The naturally occurring Phosmidosine can be separated and identified, for instance, by comparing their 13C NMR spectra.[3]

Evaluation of Anticancer Activity using MTT Assay

The growth inhibitory activity of this compound against various tumor cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

This compound solution of known concentration

-

96-well plates

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. This data can be used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows related to this compound.

Caption: Proposed mechanism of action for this compound.

Caption: General experimental workflow for this compound.

This compound is thought to exert its anticancer effects by inhibiting protein synthesis.[4] It is hypothesized to act as an inhibitor of prolyl-tRNA synthetase (PRS), the enzyme responsible for attaching proline to its corresponding tRNA.[4] By inhibiting PRS, this compound would prevent the formation of prolyl-tRNA, thereby stalling protein synthesis which is essential for cell growth and proliferation. This disruption of protein synthesis is a plausible explanation for the observed G1 phase cell cycle arrest in cancer cells treated with this compound.[2] The G1 phase is a critical checkpoint where the cell assesses its readiness to proceed with DNA replication and division. A lack of essential proteins would trigger a halt at this checkpoint.

The antitumor activity of Phosmidosine and its derivatives has been shown to be independent of the p53 tumor suppressor gene status in some cancer cell lines, suggesting a broad therapeutic potential.[3] Structure-activity relationship studies have indicated that the L-proline moiety is crucial for its biological activity.[2]

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosmidosine C: A Technical Whitepaper on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Phosmidosine C, a derivative of the phosmidosine family of nucleoside antibiotics, has been evaluated for its biological activity, particularly in the context of cancer research. Seminal studies have demonstrated that, unlike its analogues Phosmidosine and Phosmidosine B, this compound is biologically inactive in key assays assessing cell cycle progression and morphological reversion in cancer cell models. This lack of activity provides crucial insights into the structure-activity relationships within the phosmidosine class of compounds. This technical guide will delve into the established mechanism of action of the active phosmidosine analogues to provide a clear framework for understanding the probable reasons behind this compound's inertness.

Introduction to the Phosmidosine Family

The phosmidosines are a group of naturally occurring nucleoside antibiotics isolated from Streptomyces sp.[1]. Structurally, they are characterized by a 7,8-dihydro-8-oxoadenosine core linked to an amino acid, typically L-proline, via a phosphoramidate bond[2][3]. The parent compound, Phosmidosine, and its demethylated analogue, Phosmidosine B, have demonstrated notable antitumor and antifungal activities[1][3][4]. This compound is another naturally occurring derivative, the structure of which has been elucidated[1][5].

The Inactivity of this compound: A Key Finding

A pivotal study investigating the biological activities of newly isolated phosmidosine derivatives revealed that this compound exhibited no inhibitory activity on cell cycle progression and no morphological reversion activity on srcts-NRK cells[1]. This is in stark contrast to Phosmidosine and Phosmidosine B, which were shown to be active in these assays[1]. This critical finding suggests that the structural modifications present in this compound abrogate the biological effects observed in its active counterparts. While the exact structure of this compound is known, the specific structural feature responsible for its inactivity has been a subject of scientific inquiry, pointing towards the crucial role of the substituent at the phosphoramidate linkage.

Proposed Mechanism of Action of Active Phosmidosines (Phosmidosine and Phosmidosine B)

The antitumor activity of the active phosmidosines is believed to stem from their ability to act as inhibitors of protein biosynthesis[6]. The proposed mechanism centers on the inhibition of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the synthesis of prolyl-tRNA, which is essential for the incorporation of proline into nascent polypeptide chains[6].

Signaling Pathway of Phosmidosine Action

The following diagram illustrates the proposed signaling pathway for the active phosmidosine analogues:

Caption: Proposed mechanism of action for active phosmidosines.

Structure-Activity Relationship (SAR) and the Inactivity of this compound

The differential activity between this compound and its active analogues underscores the importance of specific structural features for biological function. Structure-activity relationship studies on various synthetic and natural phosmidosine analogues have highlighted the following key points:

-

The L-proline Moiety: Replacement of the L-proline residue with other amino acids, or with D-proline, leads to a significant decrease in antitumor activity. This suggests a stringent structural requirement for the L-proline moiety for target engagement[7].

-

The 7,8-dihydro-8-oxoadenosine Core: While some modifications to the adenine base are tolerated, replacement with other nucleobases such as uracil, cytosine, or guanine results in a loss of activity[6].

-

The Phosphoramidate Linkage: The nature of the substituent on the phosphorus atom is critical. The inactivity of this compound is likely due to a structural modification at this position that prevents its interaction with the target enzyme, presumably prolyl-tRNA synthetase.

The following diagram illustrates the logical relationship in the SAR of phosmidosines:

Caption: Structure-activity relationship logic for phosmidosines.

Quantitative Data

The antitumor activities of Phosmidosine and its analogues have been quantified using the MTT assay to determine their 50% inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Phosmidosine (diastereomeric mixture) | L1210 | ~ 0.1 | [3] |

| Phosmidosine (diastereomer 1a) | P388 | 0.032 | [3] |

| Phosmidosine (diastereomer 1b - natural) | P388 | 0.028 | [3] |

| Phosmidosine B | P388 | 0.25 | [3] |

| This compound | - | No activity observed | [1] |

Experimental Protocols

MTT Assay for Antitumor Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Phosmidosine, Phosmidosine B, this compound) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the absorbance compared to untreated control cells[3][8].

Morphological Reversion Assay in srcts-NRK Cells

This assay assesses the ability of a compound to revert the transformed morphology of cancer cells.

-

Cell Culture: Temperature-sensitive v-Src-transformed rat kidney (srcts-NRK) cells are cultured at the permissive temperature (33°C) to maintain their transformed phenotype.

-

Compound Treatment: The cells are then treated with the test compounds and shifted to the non-permissive temperature (39°C).

-

Morphological Observation: The cell morphology is observed under a phase-contrast microscope after a defined period (e.g., 24-48 hours). Reversion to a normal, flattened phenotype is indicative of activity[1].

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Cells are treated with the test compounds for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of RNA.

-

Flow Cytometry: The DNA content of the cells is then analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle[9][10][11][12].

The following diagram provides a general workflow for these experimental assays:

Caption: General workflow for key biological assays.

Conclusion

References

- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosmidosine | C16H24N7O8P | CID 456511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. First synthesis and anticancer activity of phosmidosine and its related compounds [pubmed.ncbi.nlm.nih.gov]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Basic Methods of Cell Cycle Analysis | MDPI [mdpi.com]

Phosmidosine C: A Review of Its Biological Inactivity on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine C, a derivative of the antifungal and antitumor agent Phosmidosine, has been isolated and studied for its biological effects on cell lines. In contrast to its parent compound and the related derivative Phosmidosine B, current scientific literature indicates that this compound is biologically inactive in assays for cell cycle inhibition and morphological reversion of transformed cells. This technical guide synthesizes the available data on this compound, focusing on its discovery, the experimental context of its tested biological activity, and the potential structural reasons for its lack of efficacy.

Introduction

Phosmidosine is a nucleotide antibiotic first isolated from Streptomyces sp. RK-16, demonstrating both antifungal and potent antitumor activities. Subsequent research led to the isolation of several derivatives, including Phosmidosine B and this compound. While Phosmidosine and Phosmidosine B have shown significant biological effects, such as the inhibition of cancer cell growth, this compound has been found to be inactive in the same experimental systems[1]. This document provides a comprehensive overview of the current understanding of this compound's biological profile.

Comparative Biological Activity of Phosmidosine Derivatives

Studies on the biological effects of Phosmidosine and its derivatives have primarily focused on their ability to inhibit cell cycle progression and induce morphological reversion in transformed cell lines. The data consistently demonstrates a lack of activity for this compound in these assays.

Table 1: Summary of Biological Activity of Phosmidosine Derivatives on src-transformed NRK Cells

| Compound | Inhibition of Cell Cycle Progression | Morphological Reversion Activity |

| Phosmidosine | Active | Active[1] |

| Phosmidosine B | Active | Active[1] |

| This compound | Inactive | Inactive [1] |

Experimental Protocols

The biological inactivity of this compound was determined using src-transformed Normal Rat Kidney (NRK) cells. The following is a generalized protocol based on the described methodology[1].

3.1. Cell Culture

-

Cell Line: src-transformed NRK (srcts-NRK) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

3.2. Morphological Reversion Assay

-

srcts-NRK cells were seeded in 24-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours of incubation, the culture medium was replaced with fresh medium containing various concentrations of Phosmidosine, Phosmidosine B, or this compound.

-

The cells were incubated for an additional 48 hours.

-

Morphological changes were observed and photographed using a phase-contrast microscope. "Reverted" cells were identified by a flattened, more normal morphology compared to the rounded, transformed phenotype.

3.3. Cell Cycle Analysis

-

srcts-NRK cells were seeded in 60 mm dishes.

-

After reaching approximately 50% confluency, cells were treated with the test compounds.

-

Following a 24-hour incubation, cells were harvested by trypsinization.

-

The cells were washed with phosphate-buffered saline (PBS) and fixed in 70% ethanol at -20°C.

-

Fixed cells were treated with RNase A and stained with propidium iodide.

-

The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

Structure-Activity Relationship and Inactivity of this compound

The differential activity between Phosmidosine, Phosmidosine B, and this compound suggests a critical role for the prolyl group in their biological function. It is hypothesized that the structural modification in this compound, which lacks the prolyl group present in the active derivatives, is the primary reason for its inactivity[1].

Caption: Structure-Activity Relationship of Phosmidosine Derivatives.

Signaling Pathways

Due to its observed biological inactivity, there is currently no information available regarding any signaling pathways that may be modulated by this compound. The proposed mechanism of action for the active compound, Phosmidosine, is the inhibition of prolyl adenosine 5'-phosphate, which in turn inhibits peptide synthesis in cancer cells[2]. Given its lack of a prolyl group, this compound is unlikely to interact with this target.

Caption: Hypothesized Lack of Interaction of this compound with Target Pathway.

Conclusion

The available scientific evidence strongly indicates that this compound does not possess the cytotoxic or cell-transforming reversion activities observed in Phosmidosine and Phosmidosine B. This lack of activity is attributed to the absence of the prolyl group, which appears to be essential for the biological function of this class of compounds. For researchers in drug discovery and development, this compound may serve as a useful negative control in studies involving other Phosmidosine derivatives. However, based on current data, it is not a viable candidate for further investigation as an anticancer or cell cycle-modulating agent.

References

- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Phosmidosine C and its Analogs, Phosmidosine A and B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine A and B are nucleotide antibiotics with demonstrated potent antitumor properties. Isolated from Streptomyces sp. RK-16, these compounds have garnered interest for their unique structural features and mechanism of action. This guide provides a detailed comparative analysis of Phosmidosine A, B, and a lesser-known analog, Phosmidosine C. We will delve into their structural distinctions, comparative biological activities, and the experimental methodologies used in their study. A key focus will be the apparent structure-activity relationship, where minor molecular modifications lead to significant changes in efficacy, particularly highlighting the crucial role of the L-proline moiety.

Core Structural Differences

The Phosmidosine family is characterized by an 8-oxoadenosine core linked to an amino acid via a phosphoramidate bond. The primary distinctions between Phosmidosine A, B, and C lie in the nature of this linkage and the attached amino acid residue.

-

Phosmidosine A (Phosmidosine): The archetypal molecule of this family, Phosmidosine A, consists of an 8-oxoadenosine moiety and an L-proline residue. These two components are connected by a unique N-acyl phosphoramidate linkage. A key feature of Phosmidosine A is the presence of a chiral center at the phosphorus atom, resulting in two potential diastereomers.[1]

-

Phosmidosine B: This analog is a demethylated derivative of Phosmidosine A.[1] The absence of the methyl group on the phosphoramidate linkage eliminates the chirality at the phosphorus atom, making Phosmidosine B an achiral molecule.[1]

-

This compound: While isolated from the same source as its counterparts, this compound is structurally distinct in a critical way: it lacks the L-proline residue.[2] This structural modification is believed to be the primary reason for its lack of biological activity.[2] The structures of Phosmidosine B and C were established through spectroscopic methods, including UV, HRFAB-MS, and NMR.[2]

Comparative Biological Activity

The subtle structural variations among the Phosmidosines lead to profound differences in their biological effects, particularly their anticancer activities.

Table 1: Summary of Biological Activities

| Compound | Key Structural Features | Antitumor Activity | Mechanism of Action |

| Phosmidosine A | 8-oxoadenosine + L-proline, Chiral N-acyl phosphoramidate linkage | Potent; approximately 10 times more active than Phosmidosine B[1] | Inhibition of peptide synthesis via targeting prolyl adenosine 5'-phosphate (prolyl-AMP)[3] |

| Phosmidosine B | 8-oxoadenosine + L-proline, Achiral demethylated phosphoramidate linkage | High activity[1] | Presumed to be the same as Phosmidosine A |

| This compound | 8-oxoadenosine derivative lacking the L-proline moiety | No significant activity reported[2] | Inactive due to the absence of the critical prolyl group[2] |

Phosmidosine A and its diastereomer exhibit potent growth inhibitory activity against various tumor cell lines.[1] Phosmidosine B also demonstrates high anticancer activity, although it is roughly an order of magnitude less potent than Phosmidosine A.[1] In stark contrast, this compound shows no activity in assays for cell cycle progression inhibition and morphological reversion in srcts-NRK cells.[2] This strongly suggests that the L-proline residue is indispensable for the biological activity of this class of compounds.[2] The antitumor effects of Phosmidosine A and B appear to be independent of the p53 phenotype of the cancer cells.[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action: Inhibition of Protein Synthesis

The proposed mechanism of action for the biologically active Phosmidosines involves the inhibition of protein synthesis. It is hypothesized that they act as inhibitors of prolyl adenosine 5'-phosphate (prolyl-AMP), a key intermediate in the charging of tRNA with proline.[3] By mimicking this intermediate, Phosmidosines A and B can likely bind to and inhibit prolyl-tRNA synthetase, leading to a halt in protein production and subsequent cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of Phosmidosine A/B action.

Experimental Workflow: Isolation and Bioactivity Screening

The discovery and evaluation of the Phosmidosine compounds follow a standard natural product drug discovery workflow. This involves fermentation of the producing organism, extraction and purification of the metabolites, and subsequent bioactivity screening.

Caption: General workflow for Phosmidosine discovery.

Experimental Protocols

Isolation of Phosmidosines from Streptomyces sp. RK-16

This protocol is a generalized procedure based on standard methods for the isolation of natural products from Streptomyces fermentation broths.

-

Fermentation: Inoculate a suitable liquid medium with a spore suspension of Streptomyces sp. RK-16. Incubate the culture in a shaker at an appropriate temperature (e.g., 28-30°C) for several days to allow for the production of secondary metabolites.

-

Extraction: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing the desired compounds, is collected and concentrated under reduced pressure.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Initial separation on a silica gel or other solid phase support with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of fractions obtained from column chromatography using a suitable column (e.g., C18) and mobile phase to isolate the individual Phosmidosine compounds.

-

-

Compound Identification: The purified compounds are identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of Phosmidosine A and B (General Approach)

The chemical synthesis of Phosmidosine A and B has been achieved and provides a route to produce these compounds and their analogs for further study.[1]

-

Preparation of the 8-oxoadenosine Derivative: A protected 8-oxoadenosine derivative is synthesized. This typically involves the use of protecting groups for the hydroxyl and amino functionalities to prevent unwanted side reactions.

-

Preparation of the Prolinamide Derivative: An N-protected prolinamide is prepared.

-

Coupling Reaction: The protected 8-oxoadenosine derivative is coupled with the prolinamide derivative. For the synthesis of Phosmidosine B, an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative is reacted with an N-protected prolinamide in the presence of an activating agent like 5-(3,5-dinitrophenyl)-1H-tetrazole.[1] For Phosmidosine A, a final coupling reaction of an 8-oxoadenosine 5'-phosphoramidite derivative with N-tritylprolinamide is performed.[1]

-

Deprotection: All protecting groups are removed to yield the final Phosmidosine A or B product. The resulting mixture of Phosmidosine A diastereomers can be separated by chromatography.[1]

Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: The cells are treated with various concentrations of the Phosmidosine compounds (and a vehicle control).

-

Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Conclusion

The comparative analysis of Phosmidosine A, B, and C provides a clear illustration of a critical structure-activity relationship. The potent anticancer activity of Phosmidosine A and B is directly linked to the presence of the L-proline residue, which is absent in the inactive this compound. This underscores the importance of the prolyl moiety for the proposed mechanism of action involving the inhibition of prolyl-tRNA synthetase. The methodologies outlined in this guide provide a framework for the further investigation of these promising antitumor agents and the rational design of novel, more potent analogs. Future research should focus on obtaining more detailed quantitative data on the activity of these compounds against a wider range of cancer cell lines and further elucidating the precise molecular interactions with their biological target.

References

- 1. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The 8-Oxoadenosine Moiety in Phosmidosine C: A Linchpin for Anticancer Activity?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine C belongs to a family of naturally occurring nucleoside antibiotics isolated from Streptomyces sp.[1]. These compounds, characterized by an 8-oxoadenosine core linked to an amino acid via a phosphoramidate bond, have garnered significant interest for their potential as anticancer agents. Phosmidosine and its diastereomers have demonstrated potent antitumor activity, arresting the cell cycle in the G1 phase[2][3]. However, subtle structural modifications within the phosmidosine family lead to dramatic shifts in biological activity. This technical guide delves into the critical role of the 8-oxoadenosine moiety in this compound, examining its contribution to the compound's overall activity profile and exploring the structure-activity relationships that govern its therapeutic potential.

The Structure of this compound: A Key Distinction

This compound is an analog of the parent compound, Phosmidosine. While both share the core 7,8-dihydro-8-oxoadenosine nucleoside, they differ in the amino acid component of the phosphoramidate linkage. In Phosmidosine, this position is occupied by L-proline, creating a chiral phosphorus center. In contrast, this compound features a simple amino group in place of L-proline, rendering the phosphorus center achiral[4]. This seemingly minor alteration has profound implications for the molecule's biological activity.

The Role of the 8-Oxoadenosine Moiety: Insights from Structure-Activity Relationships

The 8-oxoadenosine moiety is a crucial pharmacophore for the antitumor activity of the phosmidosine family. Structure-activity relationship (SAR) studies have revealed that the purine base is essential for biological function. Replacement of the 7,8-dihydro-8-oxoadenine base with pyrimidine bases such as uracil, cytosine, or guanine results in a significant loss of antitumor activity[5]. However, the substitution of the 8-oxo group with a hydrogen (adenine) or a 6-N-acetyladenine does not abolish the activity, suggesting that while the purine scaffold is critical, the 8-oxo functional group itself may not be an absolute requirement for cytotoxicity in all analogs[5].

Despite the retained 8-oxoadenosine core, this compound exhibits reduced or absent biological activity in various assays when compared to its L-proline-containing counterpart, Phosmidosine[1][4]. This stark difference underscores the importance of the interplay between the 8-oxoadenosine moiety and the rest of the molecule, particularly the amino acid residue, in determining the overall efficacy.

Quantitative Analysis of Antitumor Activity

While specific IC50 values for this compound are not extensively reported in the literature, likely due to its diminished activity, the data for Phosmidosine and its diastereomers provide a valuable benchmark for understanding the potency of this class of compounds.

| Compound | Cell Line | IC50 (µM) |

| Phosmidosine (diastereomer 1a) | KB | 3.6 |

| KATO-III | 2.6 | |

| MKN-28 | 9.6 | |

| MKN-45 | 2.9 | |

| Phosmidosine (diastereomer 1b) | KB | 3.2 |

| KATO-III | 1.9 | |

| MKN-28 | 8.5 | |

| MKN-45 | 2.5 | |

| Phosmidosine B | - | ~10x less active than Phosmidosine |

Table 1: Antitumor activities of Phosmidosine and its related compounds against various human cancer cell lines. Data sourced from[2][3].

The lack of reported potent activity for this compound suggests its IC50 values are significantly higher than those of the active phosmidosines. This highlights that the mere presence of the 8-oxoadenosine moiety is insufficient to confer potent antitumor activity; the entire molecular architecture must be optimal for target engagement.

Proposed Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action proposed for phosmidosine involves the inhibition of protein synthesis. Specifically, it is suggested to act as an inhibitor of prolyl-AMP formation, the first step in the synthesis of prolyl-tRNA, which is catalyzed by prolyl-tRNA synthetase (ProRS)[5]. This inhibition effectively halts the incorporation of proline into nascent polypeptide chains, leading to cell cycle arrest and apoptosis.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of action of Phosmidosine as an inhibitor of prolyl-tRNA synthetase.

The inactivity of this compound suggests that the L-proline moiety is critical for binding to and inhibiting prolyl-tRNA synthetase. The simple amino group in this compound may not provide the necessary steric and electronic interactions within the enzyme's active site to effectively compete with the natural substrate, L-proline.

Experimental Protocols

General Procedure for the Synthesis of Phosmidosine Analogs

The synthesis of phosmidosine analogs generally involves the coupling of a protected 8-oxoadenosine derivative with a phosphitylating agent, followed by reaction with the desired amino acid derivative and subsequent deprotection steps. A key intermediate is the appropriately protected 8-oxoadenosine.

Synthesis of Protected 8-Oxoadenosine: A common starting material is adenosine, which is first brominated at the 8-position. The 8-bromoadenosine is then typically protected at the 2', 3', and 5'-hydroxyl groups with suitable protecting groups such as TBDMS (tert-butyldimethylsilyl) or Ac (acetyl). The 8-bromo group is then converted to an 8-oxo group, often via a nucleophilic substitution reaction.

Phosphitylation and Coupling: The protected 8-oxoadenosine is then phosphitylated at the 5'-hydroxyl position. A common phosphitylating reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting phosphoramidite is then coupled with the desired N-protected amino acid (e.g., N-trityl-L-proline) in the presence of an activator such as tetrazole.

Oxidation and Deprotection: The phosphite triester is oxidized to the more stable phosphate triester using an oxidizing agent like tert-butyl hydroperoxide. Finally, all protecting groups are removed under appropriate conditions (e.g., acid treatment for trityl and silyl groups, and ammonia for acyl and cyanoethyl groups) to yield the final phosmidosine analog.

The following workflow diagram illustrates the general synthetic strategy:

Caption: General workflow for the synthesis of Phosmidosine analogs.

Antitumor Activity Assay (MTT Assay)

The antitumor activity of phosmidosine analogs is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

-

Incubation: The plates are incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

The 8-oxoadenosine moiety is an indispensable component of the phosmidosine scaffold for its antitumor activity. However, the case of this compound demonstrates that the presence of this core is not the sole determinant of biological efficacy. The nature of the amino acid linked via the phosphoramidate bond plays an equally critical role, likely governing the molecule's ability to bind to and inhibit its biological target, prolyl-tRNA synthetase. The lack of significant activity in this compound, where the L-proline is replaced by a simple amino group, strongly suggests that the proline ring is essential for proper orientation and interaction within the active site of the enzyme. This detailed understanding of the structure-activity relationships is vital for the rational design of novel, more potent, and selective phosmidosine-based anticancer agents. Future research should focus on obtaining co-crystal structures of active phosmidosine analogs with prolyl-tRNA synthetase to further elucidate the precise molecular interactions and guide the development of next-generation inhibitors.

References

- 1. Morphology reversion activity of phosmidosine and phosmidosine B, a newly isolated derivative, on src transformed NRK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. First synthesis and anticancer activity of phosmidosine and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Phosmidosine C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosmidosine C is a nucleotide antibiotic with promising anticancer and antifungal properties.[1] Its unique structure, featuring an 8-oxoadenosine core linked to L-proline via an N-acyl phosphoramidate bond, necessitates a comprehensive analytical approach for its characterization. This document provides detailed application notes and experimental protocols for the key analytical techniques used to identify and characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Additionally, a proposed signaling pathway for its mechanism of action is illustrated.

Chemical Structure and Properties

-

Molecular Formula: C₁₆H₂₄N₇O₈P[1]

-

Structure: Composed of an 8-oxoadenosine moiety and an L-proline residue connected through a unique N-acyl phosphoramidate linkage. A chiral center exists at the phosphorus atom, leading to the potential for diastereomers.[1]

-

Appearance: A white solid.

-

Solubility: Soluble in water and methanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, enabling the confirmation of its constituent parts and the stereochemistry at the phosphorus center. ¹H, ¹³C, and ³¹P NMR are all critical for a complete characterization.

Table 1: Representative NMR Spectroscopic Data for this compound

| Technique | Nucleus | Chemical Shift (δ) ppm (Representative) | Assignment |

| ¹H NMR | ¹H | 7.9 (s, 1H) | H-2 (Adenine) |

| 5.8 (d, 1H) | H-1' (Ribose) | ||

| 4.0-4.5 (m) | Ribose protons (H-2', H-3', H-4', H-5') | ||

| 3.6 (m, 2H) | Proline α-CH, γ-CH₂ | ||

| 1.8-2.2 (m, 4H) | Proline β-CH₂, δ-CH₂ | ||

| 3.7 (d, 3H) | P-OCH₃ | ||

| ¹³C NMR | ¹³C | ~155 | C-6 (Adenine) |

| ~150 | C-2 (Adenine) | ||

| ~140 | C-4 (Adenine) | ||

| ~120 | C-5 (Adenine) | ||

| ~175 | C=O (Proline) | ||

| ~90 | C-1' (Ribose) | ||

| ~70-85 | C-2', C-3', C-4' (Ribose) | ||

| ~65 | C-5' (Ribose) | ||

| ~60 | Proline α-CH | ||

| ~50 | Proline δ-CH₂ | ||

| ~30 | Proline β-CH₂ | ||

| ~25 | Proline γ-CH₂ | ||

| ~53 | P-OCH₃ | ||

| ³¹P NMR | ³¹P | ~2-4 | Phosphoramidate |

Note: Specific chemical shifts can vary based on solvent and instrument parameters. The data presented is a representative compilation based on typical values for similar structures.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64

-

-

¹³C NMR:

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Proton decoupling should be applied.

-

-

³¹P NMR:

-

Acquisition time: 1 second

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128-512

-

Proton decoupling should be applied.

-

Use an external standard of 85% H₃PO₄.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

-

Mass Spectrometry (MS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) is a key technique for determining the precise molecular weight and elemental composition of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Calculated m/z | Observed m/z | Formula |

| Positive | 474.1502 | 474.1505 | [C₁₆H₂₅N₇O₈P]⁺ |

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a matrix solution (e.g., 3-nitrobenzyl alcohol or glycerol).

-

-

Sample Loading:

-

Apply a small amount of the matrix to the FAB probe tip.

-

Add 1-2 µL of the sample solution to the matrix on the probe tip and mix gently.

-

-

Instrument Parameters:

-

Ion Source: Fast Atom Bombardment (FAB)

-

Accelerating Voltage: 6-10 kV

-

FAB Gun: Xenon at 6-8 keV

-

Analyzer: Double-focusing magnetic sector

-

Resolution: >10,000

-

Scan Range: m/z 100-1000

-

-

Data Analysis:

-

Acquire the mass spectrum and determine the monoisotopic mass of the molecular ion.

-

Use the instrument software to calculate the elemental composition based on the accurate mass measurement.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an effective method for the purification and analysis of this compound and its diastereomers. The naturally occurring diastereomer has been reported to be the slower-eluting of the two.[1]

Table 3: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

-

Sample Preparation:

-

Dissolve this compound in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 0.1-1.0 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

System Equilibration:

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

-

-

Analysis:

-

Inject the prepared sample onto the column.

-

Run the gradient program as specified in Table 3.

-

Monitor the elution profile at 260 nm.

-

-

Data Analysis:

-

Integrate the peak areas to determine the purity of the sample.

-

The retention times can be used to distinguish between the two diastereomers of this compound.

-

Proposed Signaling Pathway and Mechanism of Action

This compound is suggested to exert its anticancer effects by acting as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), which would subsequently inhibit protein synthesis in cancer cells.[2] This inhibition would disrupt the normal cellular processes that rely on the accurate and efficient translation of genetic information into functional proteins, ultimately leading to cell growth arrest and apoptosis.

Caption: Proposed mechanism of this compound action.

Experimental Workflow Overview

The characterization of this compound follows a logical progression from initial purification to detailed structural elucidation and biological assessment.

Caption: General workflow for this compound characterization.

References

Application Notes and Protocols for HPLC-MS Quantification of Phosmidosine C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine and its derivatives, including Phosmidosine C, are a class of compounds with potential therapeutic applications, notably as antitumor agents.[1] Accurate quantification of these molecules in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Given the absence of a specific, validated method for this compound in the public domain, this protocol has been developed by adapting established methods for structurally related phosphoramidate and nucleoside monophosphate compounds.

Proposed Signaling Pathway and Mechanism of Action

Phosmidosine has been suggested to function as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby potentially inhibiting peptide synthesis in cancer cells.[2] This points towards the inhibition of prolyl-tRNA synthetase (PRS), an enzyme critical for incorporating proline into proteins.[3][4][5] Inhibition of PRS would lead to a depletion of prolyl-tRNA, stalling protein synthesis, particularly of proline-rich proteins like collagen, and ultimately inducing cell growth arrest.[3][4][5]

Experimental Protocols

This section details the proposed experimental protocol for the quantification of this compound in a biological matrix such as human plasma.

Sample Preparation

Effective sample preparation is critical for removing interferences and concentrating the analyte. For phosphoramidates in biological fluids, protein precipitation is a common and effective initial step.[6][7][8][9][10]

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of a suitable internal standard (IS). A structurally similar, stable isotope-labeled version of this compound would be ideal. If unavailable, a related phosphoramidate compound can be used.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for injection.

HPLC-MS Method

This proposed method utilizes reversed-phase chromatography, which is suitable for separating polar compounds like nucleoside monophosphates when using an appropriate mobile phase.

Instrumentation:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | To be optimized for this compound and IS |

| Collision Energy | To be optimized for each MRM transition |

MRM Transitions (Hypothetical):

The exact m/z values for the precursor and product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer. Based on the structure of Phosmidosine (MW: 473.38 g/mol ), the [M+H]⁺ ion would be approximately m/z 474.4. Fragmentation would likely occur at the phosphoramidate bond.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+H]⁺ (To be determined) | (To be determined) |

| Internal Standard | [M+H]⁺ (To be determined) | (To be determined) |

Data Presentation and Method Validation

For quantitative analysis, a calibration curve should be prepared using blank plasma spiked with known concentrations of this compound. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.

Calibration Curve and Linearity

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | (To be determined) |

| 5 | (To be determined) |

| 10 | (To be determined) |

| 50 | (To be determined) |

| 100 | (To be determined) |

| 500 | (To be determined) |

| 1000 | (To be determined) |

The linearity of the method should be assessed by a weighted linear regression of the peak area ratio versus the nominal concentration. A correlation coefficient (r²) of >0.99 is desirable.

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high).

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low QC | <15% | ±15% | <15% | ±15% |

| Medium QC | <15% | ±15% | <15% | ±15% |

| High QC | <15% | ±15% | <15% | ±15% |

Limit of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ should be determined to establish the sensitivity of the method. The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically <20% CV and ±20% bias).

| Parameter | Value |

| LOD | (To be determined) |

| LOQ | (To be determined) |

Conclusion

The provided application note and protocol outline a robust HPLC-MS method for the quantification of this compound in biological matrices. This method, adapted from established procedures for similar compounds, offers a solid starting point for researchers. It is imperative that the method is fully optimized and validated for the specific biological matrix and instrumentation used. The successful implementation of this method will enable accurate and reliable quantification of this compound, facilitating further research and development of this promising therapeutic agent.

References

- 1. Synthesis of chemically stabilized phosmidosine analogues and the structure--activity relationship of phosmidosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of phosmidosine: importance of the 7,8-dihydro-8-oxoadenosine residue for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Prolyl-tRNA Synthetase As a Novel Therapeutic Target for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]

- 4. embopress.org [embopress.org]

- 5. Control of fibrosis with enhanced safety via asymmetric inhibition of prolyl‐tRNA synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

- 10. organomation.com [organomation.com]

Application Notes and Protocols: Phosmidosine C in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosmidosine C is a derivative of phosmidosine, a nucleotide antibiotic isolated from the fermentation broth of Streptomyces sp. strain RK-16. While phosmidosine and its analog phosmidosine B have demonstrated notable biological activities, including antifungal and antitumor effects, this compound has been shown to be inactive in assays where its counterparts are active. Specifically, studies have indicated that this compound does not inhibit cell cycle progression or induce morphological reversion in src-transformed NRK cells.[1] This lack of activity is attributed to the absence of the prolyl group, which is crucial for the biological effects of phosmidosine derivatives.[1]

Given its inactivity, the primary application of this compound in a research setting is as a negative control in cell culture experiments involving the active analogs, Phosmidosine and Phosmidosine B. Its use helps to ensure that the observed cellular effects are specific to the active compounds and not due to a general response to the core molecular structure.

Mechanism of Action (of Active Analogs)

The proposed mechanism of action for the active phosmidosine compounds is the inhibition of peptide synthesis. It is suggested that phosmidosine acts as an inhibitor of prolyl adenosine 5'-phosphate (prolyl-AMP), which is an intermediate in protein biosynthesis.[2] By mimicking this intermediate, phosmidosine can disrupt the normal process of peptide chain elongation. Phosmidosine has also been shown to arrest the cell cycle at the G1 phase.[3][4] this compound, lacking the key prolyl group, is unable to effectively mimic prolyl-AMP and therefore does not exhibit this inhibitory activity.[1]

Data Presentation

Table 1: Comparative Biological Activity of Phosmidosine Derivatives

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Phosmidosine | srcts-NRK | Morphological Reversion | Active | [1] |

| Phosmidosine | srcts-NRK | Cell Cycle Inhibition | Active | [1] |

| Phosmidosine B | srcts-NRK | Morphological Reversion | Active | [1] |

| Phosmidosine B | srcts-NRK | Cell Cycle Inhibition | Active | [1] |

| This compound | srcts-NRK | Morphological Reversion | No Activity | [1] |

| This compound | srcts-NRK | Cell Cycle Inhibition | No Activity | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the volume of DMSO required to dissolve the entire contents of the vial to the desired concentration. The molecular weight of this compound is required for this calculation.

-

Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial of this compound.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Use of this compound as a Negative Control in a Cell Viability Assay

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom black plates

-

Phosmidosine (active compound) stock solution

-

This compound (negative control) stock solution

-

Vehicle control (DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Phosmidosine and this compound in complete medium. A typical concentration range to test for active compounds might be 0.1 µM to 100 µM. Use the same concentration range for this compound.

-

Include a vehicle control group treated with the same final concentration of DMSO as the compound-treated wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of Phosmidosine, this compound, or vehicle.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

Cell Viability Assessment:

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control wells.

-

Plot the cell viability against the compound concentration.

-

The results should show a dose-dependent decrease in viability for Phosmidosine, while this compound should show no significant effect on cell viability compared to the vehicle control.

-